

Realon™ Protein for Flow Cytometry Applications: A Detailed Guide

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Compound of Interest

| | |
|----------------|-------------|
| Compound Name: | realon |
| CAS No.: | 139638-68-9 |
| Cat. No.: | B1178285 |

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Introduction

Realon™ Protein is a cutting-edge fluorescent protein engineered for superior performance in flow cytometry applications. Its exceptional brightness, photostability, and spectral properties make it an ideal tool for researchers, scientists, and drug development professionals seeking high-quality, reproducible data in single-cell analysis. This document provides detailed application notes and protocols to enable effective utilization of **Realon™** Protein in various flow cytometry workflows, from immunophenotyping to complex cell signaling analysis.

Flow cytometry is a powerful technique that allows for the rapid analysis of multiple characteristics of individual cells within a heterogeneous population.[1][2] The use of fluorescent proteins as reporters has revolutionized this field, enabling non-invasive monitoring of gene expression, protein localization, and other cellular processes.[3][4][5] **Realon™** Protein has been developed to address the growing need for robust and versatile fluorescent reporters in multicolor flow cytometry experiments.[6][7]

Key Features and Advantages of Realon™ Protein

- **High Brightness and Photostability:** Ensures strong signal detection and resistance to photobleaching during prolonged analysis.
- **Monomeric Structure:** Prevents aggregation, which can lead to cytotoxicity and artifacts, making it suitable for creating stable fusion proteins.[6]
- **Efficient Maturation:** Rapid and complete maturation at 37°C allows for timely and robust fluorescence development in mammalian and other cell systems.
- **Narrow Excitation and Emission Spectra:** Minimizes spectral overlap with other common fluorophores, reducing the complexity of compensation in multicolor experiments.[3]
- **Versatility:** Can be used as a reporter for gene expression, a tag for protein localization studies, or in conjunction with antibodies for enhanced cell population identification.

Spectral Properties

Proper instrument setup is critical for optimal detection of **Realon™** Protein. The choice of lasers and filters should align with its excitation and emission maxima.

| Property | Wavelength (nm) |
|--------------------|-----------------|
| Excitation Maximum | 587 nm |
| Emission Maximum | 610 nm |

Optimal Laser Line: Yellow-Green (561 nm) laser provides strong excitation.[5] Standard Laser Line: Blue (488 nm) laser can also be used, although with reduced efficiency.[5][8]

Quantitative Performance Data

The following table summarizes the key performance metrics of **Realon™** Protein compared to other common red fluorescent proteins, demonstrating its suitability for demanding flow cytometry applications.

| Parameter | Realon™ Protein | mCherry | DsRed |
|---------------------------------------------------------------|-----------------|-----------|-----------------------|
| Quantum Yield | 0.25 | 0.22 | 0.55 (tetramer) |
| Extinction Coefficient (M ⁻¹ cm ⁻¹) | 75,000 | 72,000 | 75,000 (tetramer) |
| Relative Brightness | High | Moderate | High (but tetrameric) |
| Photostability | High | Moderate | Moderate |
| Monomeric/Oligomeric | Monomeric | Monomeric | Tetrameric |

Experimental Protocols

Protocol 1: Transfection of Mammalian Cells with Realon™ Protein Expression Vector

This protocol describes the transient transfection of a mammalian cell line (e.g., HEK293T or HeLa) with a plasmid vector encoding **Realon™** Protein.

Materials:

- Mammalian cell line of interest
- Complete cell culture medium
- **Realon™** Protein expression plasmid
- Transfection reagent (e.g., lipofectamine-based)
- Serum-free medium
- 6-well tissue culture plates
- Phosphate-Buffered Saline (PBS)

Procedure:

- Cell Seeding: Twenty-four hours prior to transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
- Transfection Complex Preparation:
 - In tube A, dilute 2.5 µg of the **Realon**TM Protein plasmid DNA in 100 µL of serum-free medium.
 - In tube B, dilute 5 µL of the transfection reagent in 100 µL of serum-free medium.
 - Combine the contents of tubes A and B, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
- Transfection:
 - Aspirate the culture medium from the cells and wash once with PBS.
 - Add 800 µL of serum-free medium to the transfection complex mixture.
 - Add the entire volume of the transfection complex mixture to the well of cells.
- Incubation: Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
- Medium Change: After the incubation period, replace the transfection medium with 2 mL of complete culture medium.
- Expression: Allow the cells to express **Realon**TM Protein for 24-48 hours before analysis by flow cytometry.

Protocol 2: Flow Cytometry Analysis of **Realon**TM Protein Expressing Cells

This protocol outlines the steps for preparing and analyzing cells expressing **Realon**TM Protein using a flow cytometer.

Materials:

- Transfected cells expressing **Realon**TM Protein

- Untransfected control cells
- PBS
- Trypsin-EDTA (for adherent cells)
- Flow cytometry tubes
- Flow cytometer buffer (e.g., PBS with 2% FBS)
- Flow cytometer equipped with a yellow-green (561 nm) or blue (488 nm) laser

Procedure:

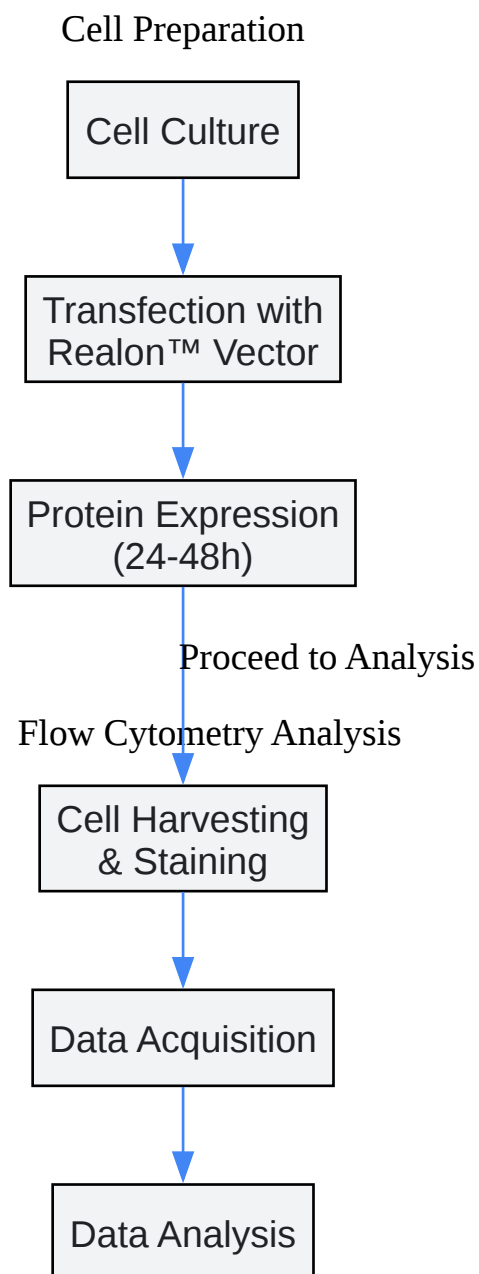
- Cell Harvesting:
 - Adherent cells: Wash cells with PBS, then add trypsin-EDTA and incubate until cells detach. Neutralize trypsin with complete medium.
 - Suspension cells: Proceed directly to the next step.
- Cell Preparation:
 - Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
 - Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold flow cytometer buffer.
 - Count the cells and adjust the concentration to 1×10^6 cells/mL in flow cytometer buffer.
- Staining (Optional): If performing multicolor analysis with surface markers, incubate the cells with fluorescently-conjugated antibodies according to the manufacturer's protocol.
- Data Acquisition:
 - Set up the flow cytometer with the appropriate laser and filter configuration for **Realon™** Protein (e.g., 561 nm excitation, 610/20 nm emission filter).

- Run an untransfected cell sample to set the negative gate for **Realon™** Protein fluorescence.
- Run the **Realon™** Protein expressing sample to acquire data. Collect a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.
- Data Analysis:
 - Gate on the live, single-cell population using forward and side scatter plots.
 - Analyze the fluorescence intensity of the **Realon™** Protein positive population.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a typical flow cytometry experiment utilizing **Realon™** Protein as a reporter.



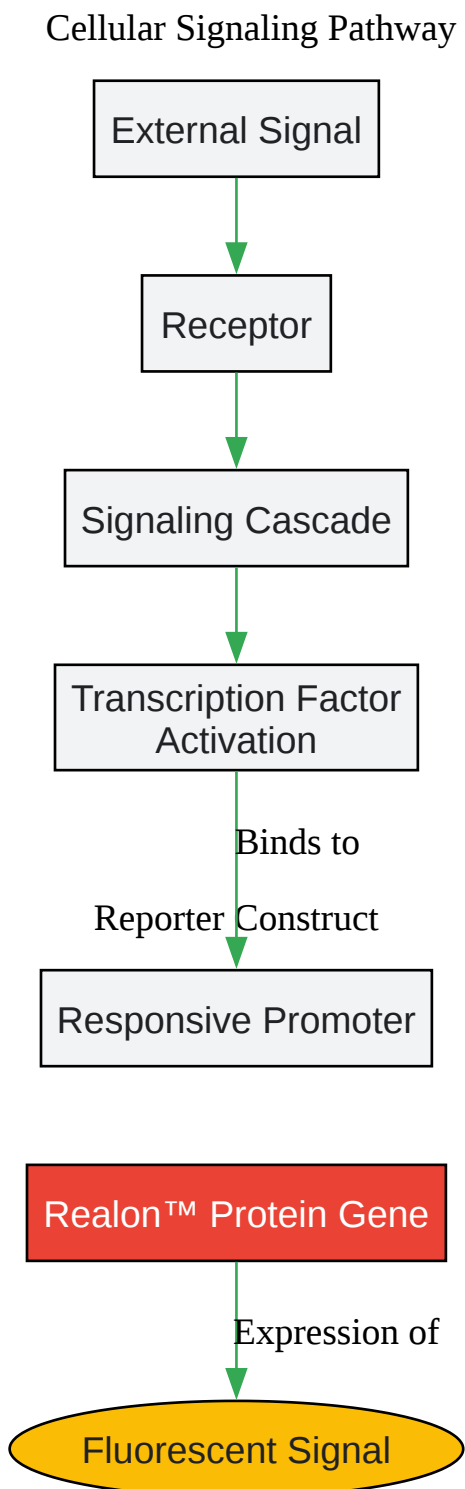
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Workflow for **Realon™** Protein flow cytometry.

Signaling Pathway Reporter

Realon™ Protein can be used as a reporter for signaling pathway activity by placing its expression under the control of a pathway-responsive promoter. The diagram below illustrates

this concept for a generic signaling pathway.



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Realon™ as a signaling pathway reporter.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |
|------------------------------|----------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Low/No Fluorescence Signal | - Low transfection efficiency- Incorrect laser/filter setup- Cell death | - Optimize transfection protocol- Verify instrument settings for Realon™ Protein's spectra- Check cell viability |
| High Background Fluorescence | - Autofluorescence of cells- Non-specific antibody binding | - Use an unstained control to set gates- Include a fluorescence minus one (FMO) control for multicolor panels- Use appropriate blocking buffers |
| High Compensation Values | - Significant spectral overlap | - Use a brighter fluorophore if possible- Optimize filter selection- Use spectral flow cytometry if available[3] |

Conclusion

Realon™ Protein offers a reliable and high-performance solution for a wide range of flow cytometry applications. Its robust fluorescent signal and monomeric nature make it an excellent choice for both simple reporter assays and complex, multi-parameter analyses. By following the provided protocols and considering the key performance characteristics, researchers can effectively integrate **Realon™** Protein into their workflows to achieve high-quality, reproducible results.

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